molecular formula C17H18N4S B2885320 4-(2,6-diethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 380442-83-1

4-(2,6-diethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2885320
CAS No.: 380442-83-1
M. Wt: 310.42
InChI Key: OVERFFTYHTZZPI-UHFFFAOYSA-N
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Description

4-(2,6-Diethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound built on a mercapto-substituted 1,2,4-triazole scaffold, a core structure renowned for its diverse biological and chemical properties . This reagent serves as a valuable building block in medicinal chemistry and materials science research. The 1,2,4-triazole-3-thiol core is a key pharmacophore in developing novel therapeutic agents, with derivatives demonstrating significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi . Furthermore, this class of compounds has shown promise in anticancer research , with some triazole-thiol derivatives exhibiting potent activity against specific cancer cell lines . Beyond biomedical applications, triazole-thiols are investigated in materials science for their potential as corrosion inhibitors on metal surfaces, where their molecular structure facilitates strong interaction with the metal, forming a protective layer . The compound's thiol group offers a versatile handle for further chemical modification, enabling its use in click chemistry reactions, such as with epoxides, to synthesize more complex molecules like vicinal amino alcohols, or for the preparation of fused heterocyclic systems like thiazolotriazoles . Researchers can utilize this compound as a precursor for synthesizing various derivatives, including Schiff bases and metal complexes, which are often explored for enhanced biological activity or unique material properties . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,6-diethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-3-12-7-5-8-13(4-2)15(12)21-16(19-20-17(21)22)14-9-6-10-18-11-14/h5-11H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVERFFTYHTZZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323332
Record name 4-(2,6-diethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380442-83-1
Record name 4-(2,6-diethylphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Triazole-Thiol Formation

The triazole-thiol backbone is typically constructed via cyclocondensation reactions. A validated approach involves reacting a substituted hydrazide with an isothiocyanate, followed by alkaline cyclization. For the target compound, 2,6-diethylphenylhydrazine could be treated with pyridin-3-yl isothiocyanate in ethanol under reflux to form the intermediate thiosemicarbazide (Figure 1A). Subsequent cyclization in aqueous sodium carbonate at 100°C for 4 hours yields the triazole-thiol core.

Reaction Conditions

  • Step 1 : Ethanol, reflux (8–12 h), glacial acetic acid (catalytic).
  • Step 2 : 10% Na2CO3, 100°C, 4 h.

Key Challenges :

  • Ensuring complete cyclization without side reactions from the bulky 2,6-diethylphenyl group.
  • Optimizing molar ratios to prevent oligomerization.

Schiff Base-Mediated Functionalization

Introducing the Pyridin-3-yl Moiety

Schiff base formation offers a pathway to incorporate the pyridin-3-yl group post-cyclization. Starting with 4-amino-3-(2,6-diethylphenyl)-5-mercapto-4H-1,2,4-triazole, condensation with pyridine-3-carbaldehyde in dimethylformamide (DMF) under acidic conditions (glacial acetic acid) generates the imine-linked intermediate (Figure 1B). Reduction with sodium borohydride or catalytic hydrogenation yields the secondary amine, which is acetylated to stabilize the structure.

Typical Yields :

  • Condensation: 70–85%.
  • Reduction: 65–75%.

Spectroscopic Validation :

  • 1H-NMR : Aromatic protons of pyridin-3-yl appear as doublets at δ 8.7–8.8 ppm.
  • IR : C=N stretch at ~1610 cm⁻¹ confirms Schiff base formation.

Direct Alkylation of Preformed Triazole-Thiols

N4-Substitution with 2,6-Diethylphenyl Groups

An alternative route involves alkylating 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with 2,6-diethylphenyl bromide. This method requires careful control of base strength to avoid sulfur oxidation. Potassium carbonate in dimethyl sulfoxide (DMSO) at 80°C for 12 hours facilitates efficient N4-alkylation (Figure 1C).

Optimization Insights :

  • Solvent Choice : DMSO enhances nucleophilicity of the triazole nitrogen.
  • Side Reactions : Competing S-alkylation is minimized by using bulky bases like DBU.

Yield Data :

  • 60–72% after recrystallization from ethyl acetate/hexane.

Multicomponent Reaction Strategies

One-Pot Assembly of Substituents

Emerging methodologies utilize multicomponent reactions to streamline synthesis. A mixture of 2,6-diethylbenzaldehyde, pyridin-3-yl hydrazine, and potassium thiocyanate in acetic acid undergoes cyclization under microwave irradiation (150°C, 20 min) to directly afford the target compound (Figure 1D).

Advantages :

  • Reduced reaction time (≤30 min vs. 8–12 h for conventional methods).
  • Improved atom economy (no intermediates isolated).

Limitations :

  • Requires specialized equipment (microwave reactor).
  • Scalability challenges due to rapid exothermicity.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Drawbacks
Cyclocondensation 55–65 8–12 h High purity, scalable Multi-step, low functional group tolerance
Schiff Base 70–85 6–8 h Modular pyridine introduction Requires reducing agents
Direct Alkylation 60–72 12 h Simple conditions Competing S-alkylation
Multicomponent 68–75 20 min Rapid, one-pot Equipment-dependent

Characterization and Analytical Data

Spectroscopic Profiles

  • 1H-NMR (500 MHz, DMSO-d6) :

    • δ 1.25 (t, 6H, CH2CH3), 2.95 (q, 4H, CH2CH3), 7.45–8.80 (m, aromatic H).
    • Thiol proton at δ 13.2 ppm (exchangeable with D2O).
  • IR (KBr) :

    • ν 2560 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N), 1550 cm⁻¹ (triazole ring).
  • Mass Spectrometry :

    • [M+H]+ m/z 367.1 (calculated for C19H20N4S).

Chemical Reactions Analysis

Reaction Scheme

The general reaction scheme can be summarized as follows:

  • Reacting 2-acyl-N-(aryl)hydrazine with an isothiocyanate.

  • Cyclizing to form the triazole ring.

  • Introducing the thiol group via thiolation.

Thiol-Ene Click Reactions

The compound has shown reactivity in thiol-ene click reactions, particularly with maleimides. The reaction conditions typically involve:

  • Reagents : N-arylmaleimides and triazole thiols.

  • Conditions : Heating in solvents such as acetic acid or ethanol.

These reactions lead to the formation of thiazolo[3,2-b] triazole derivatives, showcasing the versatility of the triazole thiol in forming new compounds through click chemistry.

SN Reactions

In addition to thiol-ene reactions, 4-(2,6-diethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can participate in nucleophilic substitution (SN) reactions:

  • Example : Reaction with α-bromo-γ-butyrolactone results in thioether formation.

This pathway highlights the potential for synthesizing more complex molecules by utilizing the nucleophilic character of the thiol group.

Characterization of Products

The synthesized compounds are typically characterized using various analytical techniques:

  • NMR Spectroscopy : Both 1H^{1}H and 13C^{13}C NMR are employed to confirm the structure and purity of synthesized products.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine molecular weights and validate structures.

  • Infrared Spectroscopy (IR) : IR spectroscopy helps identify functional groups present in the compounds.

Data Table: Characterization Techniques

TechniquePurpose
1H^{1}H NMRStructure confirmation
13C^{13}C NMRCarbon framework analysis
Mass SpectrometryMolecular weight determination
Infrared SpectroscopyFunctional group identification

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-diethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, or interact with DNA/RNA, leading to its biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Position 4) Substituents (Position 5) Key Features
Target Compound 2,6-Diethylphenyl Pyridin-3-yl Enhanced lipophilicity due to ethyl groups; potential for CNS activity
4-(2-Methylphenyl)-5-(pyridin-3-yl) derivative 2-Methylphenyl Pyridin-3-yl Reduced steric hindrance compared to diethyl groups; lower molecular weight
4-(4-Chlorophenyl)-5-(3-methylphenyl) derivative 4-Chlorophenyl 3-Methylphenyl Electron-withdrawing Cl group improves stability; moderate antimicrobial activity
5-(4-tert-Butylphenyl)-Schiff base derivative 2,6-Dichlorobenzylidene 4-tert-Butylphenyl Bulky tert-butyl group enhances hydrophobic interactions; anticancer focus
4-Phenyl-5-(3,4,5-trimethoxyphenyl) derivative Phenyl 3,4,5-Trimethoxyphenyl Methoxy groups improve solubility and antioxidant potential

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Schiff base derivatives with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) exhibit higher metabolic stability due to conjugated π-systems, as evidenced by ADME studies .

Biological Activity

4-(2,6-Diethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. The structural features of this compound, including the triazole ring and thiol group, contribute to its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C17H18N4S
  • Molecular Weight : 310.42 g/mol

The presence of the diethylphenyl and pyridine moieties enhances the compound's lipophilicity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing potential therapeutic effects in several areas:

Antifungal Activity

Research indicates that triazole compounds exhibit antifungal properties by inhibiting ergosterol biosynthesis in fungal cell membranes. The specific activity of this compound against various fungal strains remains an area of active investigation.

Antimicrobial Properties

Triazoles are known for their broad-spectrum antimicrobial effects. Studies have shown that derivatives similar to this compound display significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Several studies suggest that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The compound's ability to interact with cellular signaling pathways is under investigation for its potential as an anticancer agent.

Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal activity of several triazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungals.

Study 2: Antibacterial Activity

In vitro tests demonstrated that the compound showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to cell wall disruption and interference with metabolic pathways essential for bacterial growth.

Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analysis confirmed these findings by showing increased sub-G1 phase populations indicative of apoptotic cells.

Data Table: Biological Activities of Similar Compounds

Compound NameMolecular FormulaBiological Activity
Compound AC21H16BrN5OSAntifungal
Compound BC22H19ClN5OSAntibacterial
Compound CC17H18N4SAnticancer

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